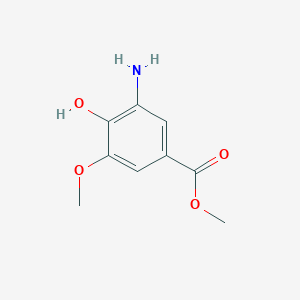

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3-amino-4-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISBFCKPNAZKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539850 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92643-72-6 | |

| Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-hydroxy-5-methoxybenzoate, registered under CAS number 92643-72-6, is a polysubstituted aromatic compound belonging to the aminobenzoate class. Its structure, featuring amino, hydroxyl, and methoxy functional groups on a benzoate scaffold, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The strategic placement of these functional groups offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, analytical characterization, and potential applications, with a focus on providing field-proven insights for professionals in drug development.

While specific research on Methyl 3-amino-4-hydroxy-5-methoxybenzoate is limited, this guide will draw upon data from structurally related compounds to provide a robust and scientifically grounded resource. The principles of medicinal chemistry suggest that the unique electronic and steric properties conferred by its substitution pattern could lead to valuable interactions with biological targets. Substituted hydroxybenzoic acids and their esters are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2][3][4][5].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 92643-72-6 | N/A |

| Molecular Formula | C₉H₁₁NO₄ | [6] |

| Molecular Weight | 197.19 g/mol | [6] |

| Appearance | Brown Solid | N/A |

| logP | 0.9658 | [6] |

| logD | 0.9603 | [6] |

| logSw | -1.2174 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Polar Surface Area | 81.31 Ų | N/A |

| Storage Temperature | 0-5°C | N/A |

Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate

A logical synthetic pathway would involve the nitration of a suitably protected vanillic acid derivative, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid. The following diagram outlines a proposed synthetic workflow.

Caption: Proposed synthetic workflow for Methyl 3-amino-4-hydroxy-5-methoxybenzoate.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology based on general organic synthesis techniques for similar transformations. Researchers should optimize these conditions based on their experimental observations.

Step 1: Esterification of Vanillic Acid

-

To a solution of vanillic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl vanillate.

Step 2: Nitration of Methyl Vanillate

-

Dissolve methyl vanillate (1 equivalent) in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude methyl 3-nitrovanillate, which can be purified by column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve methyl 3-nitrovanillate (1 equivalent) in ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain Methyl 3-amino-4-hydroxy-5-methoxybenzoate.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of a synthesized compound. This typically involves a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

An FTIR spectrum is available for Methyl 3-amino-4-hydroxy-5-methoxybenzoate. The expected characteristic peaks would include:

-

O-H stretch: A broad peak around 3300-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretch: A strong peak around 1680-1710 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Peaks in the 1200-1300 cm⁻¹ region for the ester and ether linkages.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | s | 3H | OCH₃ (ester) |

| ~3.9 | s | 3H | OCH₃ (ether) |

| ~4.5-5.5 | br s | 2H | NH₂ |

| ~6.5-7.5 | m | 2H | Aromatic CH |

| ~9.0-10.0 | br s | 1H | OH |

13C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~52 | OCH₃ (ester) |

| ~56 | OCH₃ (ether) |

| ~105-155 | Aromatic C |

| ~167 | C=O (ester) |

Mass Spectrometry (MS)

In a mass spectrum, Methyl 3-amino-4-hydroxy-5-methoxybenzoate would be expected to show a molecular ion peak [M]⁺ at m/z 197. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester (-31), the loss of the entire methoxycarbonyl group (-59), and other characteristic fragmentations of the aromatic ring.

Potential Applications in Drug Development

The structural motifs present in Methyl 3-amino-4-hydroxy-5-methoxybenzoate are found in numerous biologically active compounds. The aminobenzoate scaffold is a well-established pharmacophore with a wide range of therapeutic applications.

Inferred Biological Relevance based on Structural Analogs:

-

Antimicrobial Activity: Hydroxybenzoic acid esters are known to exhibit antimicrobial properties[1]. The combination of the hydroxyl and amino groups on the aromatic ring could contribute to this activity.

-

Anti-inflammatory Effects: Substituted hydroxybenzoates have been investigated for their anti-inflammatory potential[5].

-

Anticancer Potential: The phenazine-1-carboxylic acid esters of hydroxybenzoic acids have been synthesized and evaluated for their fungicidal and potential antitumor activities[1]. The substitution pattern on the benzoate ring plays a crucial role in modulating this activity.

The following diagram illustrates a simplified signaling pathway where substituted phenolic compounds have shown to play a role, such as the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.

Caption: Potential modulation of the NF-κB signaling pathway by substituted hydroxybenzoates.

Safety and Handling

As there is no specific safety data sheet (SDS) for Methyl 3-amino-4-hydroxy-5-methoxybenzoate, general precautions for handling laboratory chemicals of this class should be followed. Based on SDS for similar compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is 0-5°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is a compound with significant potential for further investigation in the field of drug discovery. Its polysubstituted aromatic structure provides a versatile scaffold for the synthesis of novel derivatives. While direct experimental data for this specific molecule is currently limited, this guide has provided a comprehensive overview based on its known properties and by drawing parallels with structurally related compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to begin their own investigations. The potential biological activities inferred from its structural class highlight promising avenues for future research in areas such as antimicrobial, anti-inflammatory, and anticancer drug development. As with any research chemical, proper safety precautions should be strictly followed during its handling and use.

References

Sources

- 1. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 6. Compound methyl 3-amino-4-hydroxy-5-methoxybenzoate - Chemdiv [chemdiv.com]

- 7. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]

Methyl 3-amino-4-hydroxy-5-methoxybenzoate safety data sheet (SDS)

CAS No: 92643-72-6 | Formula: C₉H₁₁NO₄ | M.W.: 197.19 g/mol

Executive Summary & Strategic Utility

Methyl 3-amino-4-hydroxy-5-methoxybenzoate is a high-value trisubstituted aromatic scaffold, primarily utilized as a regioselective building block in the synthesis of benzoxazole-based kinase inhibitors and polyphenolic drug candidates .

Its chemical architecture features a "push-pull" electronic system: the electron-withdrawing ester at C1 is balanced by the electron-donating hydroxyl (C4), methoxy (C5), and amino (C3) groups. This specific substitution pattern makes it an ideal precursor for constructing fused heterocycles where the C3-amine and C4-hydroxyl groups undergo condensation with carboxylic acid derivatives to form the benzoxazole core—a pharmacophore prevalent in anticancer agents (e.g., RAF/MEK inhibitors).

Safety Critical Note: As an aminophenol derivative, this compound possesses significant oxidation potential. It is prone to rapid degradation into quinone-imine species if handled without strict exclusion of oxygen and moisture.

Physiochemical Data & Safety Profile (GHS Standards)

The following data aggregates experimental values and predictive modeling based on structural analogs (e.g., methyl 3-amino-4-hydroxybenzoate).

Table 1: Critical Safety & Physical Parameters

| Parameter | Specification / Data | Contextual Note |

| Appearance | Beige to light brown powder | Darkening indicates oxidation (quinone formation). |

| Melting Point | 118 – 122 °C (Typical) | Sharp range indicates high purity; broad range suggests hydrolysis. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; hydrolyzes in aqueous base. |

| pKa (Predicted) | ~8.15 (Amine), ~9.5 (Phenol) | Zwitterionic character is minimal due to esterification. |

| GHS Classification | Warning | Based on structural analogs (Category 2/3). |

| Hazard Codes | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Standard profile for aniline/phenol derivatives.[1] |

| Reactivity | Air/Light Sensitive | MUST be stored under inert gas (Argon/Nitrogen). |

DOT Diagram 1: Safety & Handling Decision Logic

This workflow dictates the operational safety protocol based on the compound's physical state.

Figure 1: Decision logic for quality control and emergency response. Note the critical rejection criteria based on color change.

Technical Application: Synthesis & Reactivity

The "Benzoxazole Gateway"

The primary utility of Methyl 3-amino-4-hydroxy-5-methoxybenzoate lies in its ability to act as a dinucleophile. In drug development, this molecule is frequently employed to synthesize 7-methoxy-5-methoxycarbonylbenzoxazoles .

Mechanism:

-

Acylation: The C3-amino group is more nucleophilic than the C4-hydroxyl and attacks an electrophile (e.g., an acid chloride or aldehyde).

-

Cyclodehydration: Under acidic conditions (e.g., pTsOH, PPA), the C4-hydroxyl group attacks the newly formed amide carbonyl, eliminating water to close the oxazole ring.

Synthetic Pathway (Retrosynthesis)

To validate the identity of the compound, one must understand its origin. It is typically synthesized via the nitration of Methyl Vanillate followed by reduction.

Reaction Sequence:

-

Starting Material: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).

-

Nitration: HNO₃/AcOH. The directing effects of the 4-OH (ortho/para) and 3-OMe (ortho/para) groups, combined with the steric hindrance and the electron-withdrawing ester, direct the nitro group to position 5.

-

Reduction: H₂/Pd-C or Fe/AcOH reduces the 5-nitro group to the amine, yielding the target Methyl 3-amino-4-hydroxy-5-methoxybenzoate (Note: numbering symmetry changes depending on IUPAC priority, but the relative positions remain 3,4,5).

DOT Diagram 2: Synthetic Utility & Pathway

Visualizing the formation and downstream application of the scaffold.

Figure 2: The synthetic lineage from Methyl Vanillate to the target scaffold and its subsequent conversion into a pharmacologically active benzoxazole core.

Validated Experimental Protocols

Storage & Handling Protocol (Self-Validating)

Objective: Prevent oxidative degradation (pinking/browning) which compromises yield in subsequent steps.

-

Atmosphere: Upon receipt, transfer the container to a glovebox or purge with Argon. Nitrogen is acceptable but Argon is preferred due to density.

-

Temperature: Store at -20°C.

-

Validation: Before use, dissolve 5mg in DMSO-d6.

-

Pass: Solution is clear/pale yellow. ¹H NMR shows sharp peaks.[2]

-

Fail: Solution is dark tea-colored. NMR shows broadening or paramagnetic impurities (radical species).

-

Emergency Spill Response

Rationale: Aminophenols are potential skin sensitizers and aquatic toxins.

-

Evacuation: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, lab coat, and N95/P2 respirator (dust inhalation is the primary acute risk).

-

Containment: Do not dry sweep. Misting the powder with PEG-400 or a high-boiling inert solvent prevents airborne dust generation.

-

Disposal: Collect into a sealed hazardous waste container labeled "Toxic Organic Solid." Incineration is the required disposal method.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10815, Methyl 3-amino-4-hydroxybenzoate (Analogous Safety Data). Retrieved February 12, 2026, from [Link]

-

MDPI. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Mechanistic Context). Molecules, 17. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: Controlled Diazotization of Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Executive Summary

This application note details the optimized protocol for the diazotization of Methyl 3-amino-4-hydroxy-5-methoxybenzoate (Substrate A ). Unlike simple anilines, this substrate contains an ortho-hydroxy group relative to the amine, leading to the formation of a Quinone Diazide (Diazooxide) rather than a standard diazonium salt.

This transformation is a critical intermediate step in the synthesis of antitumor vinca alkaloid precursors, benzoxazole scaffolds, and specialized photo-resists. The protocol emphasizes Critical Process Parameters (CPPs) to manage the exothermic nature of the reaction and ensure the stability of the zwitterionic product.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The Ortho-Hydroxy Effect

Standard diazotization of anilines yields an ionic diazonium chloride (

Key Implication: The product is often water-insoluble and precipitates at mild acidic/neutral pH, unlike the water-soluble diazonium salts of simple anilines.

Reaction Pathway Visualization

Caption: Mechanistic pathway from amine salt to the neutral quinone diazide species.

Experimental Protocol

Materials & Equipment

-

Substrate: Methyl 3-amino-4-hydroxy-5-methoxybenzoate (Purity >98%).

-

Reagents: Sodium Nitrite (NaNO

), Hydrochloric Acid (37%), Glacial Acetic Acid (optional co-solvent). -

Equipment: Jacketed glass reactor (or 3-neck flask), overhead mechanical stirrer (Teflon impeller), internal temperature probe, dropping funnel.

Process Parameters (CPPs)

| Parameter | Range | Target | Rationale |

| Temperature | -5°C to 5°C | 0°C | Prevents thermal decomposition of diazo species ( |

| Stirring Speed | 300 - 500 RPM | 400 RPM | Ensures rapid dispersion of nitrites to prevent localized hotspots. |

| Addition Rate | 0.5 - 1.0 mL/min | 0.7 mL/min | Controls exotherm; maintains T < 5°C. |

| Stoichiometry | 1.05 - 1.10 eq NaNO | 1.05 eq | Slight excess ensures complete conversion; large excess causes side reactions. |

Step-by-Step Procedure

Phase 1: Solubilization & Salt Formation

-

Charge 10.0 g (50.7 mmol) of Methyl 3-amino-4-hydroxy-5-methoxybenzoate into the reactor.

-

Add 30 mL of water and 15 mL of concentrated HCl (37%).

-

Note: If the substrate is hydrophobic, add 10 mL of Glacial Acetic Acid to aid solubility.

-

-

Stir until a clear or slightly suspension forms (Amine Hydrochloride salt).

-

Cool the mixture to -5°C to 0°C using an ice/salt bath or cryostat.

Phase 2: Diazotization

-

Prepare a solution of 3.67 g (53.2 mmol, 1.05 eq) Sodium Nitrite in 10 mL water.

-

Add the NaNO

solution dropwise via the addition funnel over 20–30 minutes .-

Critical: Monitor internal temperature. Do not exceed +5°C.

-

Observation: The solution will likely turn from pale to a deep yellow/orange color.

-

-

Post-addition, stir at 0°C for 30 minutes .

Phase 3: Confirmation & Isolation (Diazooxide Formation)

-

Starch-Iodide Test: Spot an aliquot on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (indicating reaction completion).

-

Correction: If negative, add small aliquots of NaNO

until positive. -

Quenching: If deeply positive, add Sulfamic Acid (~100 mg) to destroy excess nitrite.

-

-

Precipitation (The pH Swing): The diazonium salt exists in the strongly acidic solution. To isolate the stable Quinone Diazide , slowly add a saturated Sodium Acetate solution dropwise until the pH reaches 4.5 – 5.0 .

-

Filtration: Filter the resulting yellow/orange precipitate immediately.

-

Wash: Wash with cold water (2 x 20 mL) followed by cold diethyl ether (to remove water).

-

Drying: Air dry in the dark (light sensitive) or vacuum dry at ambient temperature. Do not heat.

Quality Control & Analytical Data

Expected Analytical Profile

The isolated product is Methyl 3-diazo-4-oxo-5-methoxybenzoate .

| Technique | Expected Signal | Interpretation |

| FT-IR | 2100 – 2150 cm | Strong, sharp band characteristic of the Diazo ( |

| FT-IR | 1680 – 1700 cm | Carbonyl stretch (Ester + Quinone character). |

| Appearance | Yellow to Orange Powder | Typical for conjugated diazooxides. |

| Solubility | Low in water; High in DCM/THF | Confirms neutral zwitterionic state (vs. ionic salt). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Evolution of Gas (Bubbling) | Temperature too high (>5°C) | Check cooling bath; slow down NaNO |

| Oily/Tar Product | Decomposition or pH overshoot | Keep pH strictly < 6 during neutralization. Keep cold. |

| Incomplete Reaction | Poor agitation or old NaNO | Increase RPM; use fresh reagent grade NaNO |

Safety & Handling (HSE)

-

Explosion Hazard: While Quinone Diazides are more stable than simple diazonium salts, they are still energetic materials. Do not grind the dry solid. Do not heat above 40°C.

-

Toxicity: Methyl 3-amino-4-hydroxy-5-methoxybenzoate and its diazo derivatives should be treated as potential genotoxins. Use full PPE (gloves, goggles, fume hood).

-

Waste Disposal: Quench all filtrates with sulfamic acid or urea to destroy residual nitrites before disposal into halogenated waste streams.

References

- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.

-

Kikuchi, S., et al. (2000). "Synthesis of Photosensitive Quinone Diazides." Journal of Photopolymer Science and Technology.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

PubChem Compound Summary. "Methyl 3-hydroxy-4-methoxybenzoate" (Structural analog data).

Sources

- 1. byjus.com [byjus.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

Application Note: Scalable Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate (also referred to as Methyl 5-aminovanillate), a critical intermediate in the synthesis of pharmaceutical agents such as Iguratimod and various kinase inhibitors. The method utilizes Methyl Vanillate as the starting material, proceeding through a regioselective nitration followed by a catalytic hydrogenation. This route is selected for its atom economy, high yield potential, and suitability for kilogram-scale production.[1] The guide addresses process safety, impurity profiling, and critical process parameters (CPPs) for industrial application.

Introduction & Retrosynthetic Analysis

The target compound, Methyl 3-amino-4-hydroxy-5-methoxybenzoate , is a polysubstituted benzene derivative characterized by an electron-rich core. Its synthesis poses challenges in regioselectivity and oxidation sensitivity.

Strategic Route Selection

While synthesis from Gallic Acid (3,4,5-trihydroxybenzoic acid) is possible, it requires complex selective methylation steps that are difficult to control on a large scale. The Vanillic Acid/Methyl Vanillate route is superior because the 3-methoxy and 4-hydroxy motifs are pre-installed. The synthesis is reduced to two key transformations:

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the 5-position (ortho to the phenol).

-

Reduction: Conversion of the nitro group to the amine.[1]

Reaction Pathway Visualization

Figure 1: Two-step synthetic pathway from Methyl Vanillate to the target amine.

Process Development & Optimization

Step 1: Regioselective Nitration

-

Chemistry: The hydroxyl group at position 4 activates the ring, directing the incoming nitro group to the ortho position (position 5). The ester at position 1 is electron-withdrawing (meta-directing), which reinforces substitution at position 5.

-

Solvent Choice: Glacial Acetic Acid (AcOH) is preferred over Sulfuric Acid for scale-up. It acts as a solvent and moderator, preventing over-nitration and tar formation.

-

Thermal Control: The reaction is highly exothermic. Accumulation of reagents must be avoided. A "semi-batch" mode—dosing nitric acid into the substrate—is critical for safety.

Step 2: Catalytic Hydrogenation

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C) is the industry standard. It offers cleaner conversion than Fe/AcOH (Bechamp reduction), simplifying workup by eliminating iron sludge waste.

-

Solvent: Methanol is ideal due to high solubility of the nitro-intermediate and the product.

-

Safety: The amino-phenol product is prone to oxidation (turning brown/black) upon air exposure. An inert atmosphere (N2/Ar) during workup is mandatory.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Scale: 100 g Input

Reagents:

-

Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate): 100.0 g (0.549 mol)

-

Glacial Acetic Acid: 500 mL

-

Nitric Acid (65-70%): 40 mL (~0.60 mol, 1.1 equiv)

-

Ice/Water: ~2 L (for quenching)

Protocol:

-

Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

-

Dissolution: Charge Methyl Vanillate (100 g) and Glacial Acetic Acid (500 mL). Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

-

Nitration: Add Nitric Acid dropwise over 60–90 minutes.

-

Critical Control: Do not allow the internal temperature to exceed 10 °C . If temperature spikes, stop addition immediately.

-

-

Reaction: After addition, allow the mixture to stir at 0–5 °C for 1 hour, then warm to room temperature (20–25 °C) and stir for an additional 2 hours.

-

IPC (In-Process Control): Check TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] Starting material should be <1%.

-

-

Quenching: Pour the reaction mixture slowly into 2 L of vigorously stirred ice water. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 200 mL) until the filtrate is neutral (pH ~6-7).

-

Drying: Dry the yellow solid in a vacuum oven at 45 °C for 12 hours.

-

Expected Yield: 110–115 g (88–92%)

-

Appearance: Yellow crystalline solid.

-

Step 2: Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Scale: 50 g Input

Reagents:

-

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Step 1 Product): 50.0 g (0.22 mol)

-

Methanol (HPLC grade): 500 mL

-

Pd/C (10% w/w, 50% wet): 2.5 g (5 wt% loading)

-

Hydrogen Gas (H2): Balloon or Parr Shaker (30–50 psi)

Protocol:

-

Inerting: Flush a hydrogenation vessel (Parr reactor or autoclave) with Nitrogen (N2) to remove oxygen.

-

Loading: Charge the Nitro intermediate (50 g) and Methanol (500 mL).

-

Catalyst Addition: Carefully add the Pd/C catalyst.

-

Safety Warning: Dry Pd/C is pyrophoric. Keep it wet or under N2.

-

-

Hydrogenation: Seal the reactor. Purge with H2 (3 cycles). Pressurize to 30–50 psi (2–3 bar) and stir at room temperature (25 °C).

-

Monitoring: The reaction is usually complete within 4–6 hours. Monitor H2 uptake (pressure drop) or check HPLC.

-

Filtration: Once complete, purge with N2. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (50 mL).

-

Note: Perform this step quickly to minimize air exposure.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.

-

Crystallization: The residue may solidify. Recrystallize from minimal hot Methanol or Isopropanol if higher purity is required.

-

Expected Yield: 38–41 g (85–92%)

-

Appearance: Off-white to light gray solid. (Darkens upon air exposure).

-

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale grey powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Melting Point | 108–112 °C (Lit.[3][4] varies by solvate) | Capillary Method |

| 1H NMR | Consistent with structure | DMSO-d6 |

| Mass Spec | [M+H]+ = 198.2 | LC-MS (ESI) |

1H NMR (DMSO-d6, 400 MHz) Typical Signals:

-

δ 3.75 (s, 3H, COOCH3)

-

δ 3.82 (s, 3H, Ar-OCH3)

-

δ 6.9–7.1 (m, 2H, Ar-H)

-

δ 9.0–9.5 (br s, OH/NH2 exchangeable)

Safety & Waste Management

Critical Hazards

-

Nitration: Runaway reaction risk. Ensure cooling system redundancy. Do not seal the vessel during nitration (gas evolution).

-

Hydrogenation: H2 gas is explosive. Ground all equipment. Pd/C can ignite solvent vapors; keep wet with water/solvent.

-

Chemical Toxicity: Methyl Vanillate and the nitro/amino derivatives are irritants. Use PPE (gloves, goggles, fume hood).

Waste Disposal

-

Acid Waste: The filtrate from Step 1 contains dilute acetic/nitric acid. Neutralize with Sodium Bicarbonate or Sodium Hydroxide before disposal.

-

Palladium Waste: Spent catalyst must be kept wet (water) and stored in a dedicated metal waste container for precious metal recovery.

-

Organic Solvents: Methanol and mother liquors should be incinerated via approved waste streams.

References

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 2007, 12(4), 772-779. Link

- Relevance: Describes the nitration and reduction of similar benzoate systems using Fe/AcOH, providing a baseline for the chemistry.

-

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Compound Summary). PubChem. Link

- Relevance: Confirms the structure and CAS (42590-00-1)

-

Reduction of Nitro Compounds. Organic Chemistry Portal. Link

- Relevance: General review of catalytic hydrogenation and alternative reduction methods (Fe/HCl, Na2S2O4) applicable to this synthesis.

-

Synthesis of Iguratimod Intermediates. New Drug Approvals. Link

- Relevance: Contextualizes the target compound as a precursor for Iguratimod (T-614)

-

Organic Syntheses, Coll. Vol. 1, p. 372. Nitration of Methyl Benzoate. Link

- Relevance: Foundational protocol for nitration of benzoate esters, establishing the safety parameters for temper

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges with Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Welcome to the dedicated technical support center for Methyl 3-amino-4-hydroxy-5-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues that may be encountered during experimental work. This guide is structured in a question-and-answer format to directly address practical challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 3-amino-4-hydroxy-5-methoxybenzoate that influence its solubility?

A1: The solubility of Methyl 3-amino-4-hydroxy-5-methoxybenzoate is governed by a combination of its functional groups, each contributing to its overall physicochemical properties. The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

-

Hydrophilic Groups: The primary drivers of aqueous solubility are the ionizable amino (-NH2) and phenolic hydroxyl (-OH) groups. These groups can participate in hydrogen bonding with water molecules and, crucially, can exist in charged states depending on the pH of the solution.

-

Hydrophobic Groups: The benzene ring and the methyl ester (-COOCH3) and methoxy (-OCH3) groups contribute to the molecule's hydrophobic nature. While the ester and methoxy groups have some polar character, their overall contribution tends to decrease aqueous solubility.

The interplay between these groups results in a compound that is expected to have limited intrinsic solubility in pure water. A calculated LogSw (a measure of aqueous solubility) for this compound is -1.2174, which suggests low water solubility[1].

Q2: How does pH affect the solubility of Methyl 3-amino-4-hydroxy-5-methoxybenzoate?

A2: The pH of the aqueous medium is a critical determinant of the solubility of Methyl 3-amino-4-hydroxy-5-methoxybenzoate due to its ionizable amino and hydroxyl groups. The solubility of amino acids and their derivatives is strongly pH-dependent, typically exhibiting the lowest solubility near their isoelectric point (pI), where the net charge of the molecule is zero[2][3].

-

In Acidic Conditions (Low pH): The amino group (-NH2), which is basic, will become protonated to form a positively charged ammonium group (-NH3+). This significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.

-

In Basic Conditions (High pH): The phenolic hydroxyl group (-OH), which is acidic, will be deprotonated to form a negatively charged phenoxide group (-O-). This also increases the polarity and aqueous solubility of the molecule.

Caption: pH-dependent ionization and its effect on solubility.

Q3: What are cosolvents, and how can they improve the solubility of this compound?

A3: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds[8][9]. They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic molecules[8][9]. For a compound like Methyl 3-amino-4-hydroxy-5-methoxybenzoate, which has significant nonpolar character from its aromatic ring and methyl groups, cosolvents can be very effective.

Commonly used cosolvents in pharmaceutical and research settings include:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycols (PEGs)

-

Glycerin

-

Dimethyl sulfoxide (DMSO)[10]

By adding a cosolvent to an aqueous solution, you create a solvent mixture with properties intermediate between water and the pure cosolvent, which can significantly enhance the solubility of your compound[8].

Troubleshooting Guide

Q4: My Methyl 3-amino-4-hydroxy-5-methoxybenzoate is not dissolving in water. What should I do?

A4: As discussed, the intrinsic aqueous solubility of this compound is expected to be low. If you are observing poor dissolution in neutral water, this is the expected behavior. Here is a systematic approach to achieve dissolution:

Step 1: pH Adjustment

This should be your first line of approach.

-

Acidification: Prepare a dilute acidic solution (e.g., 0.1 M HCl). Add small aliquots of this acidic solution to your aqueous suspension of the compound while stirring. As the pH drops, the amino group will become protonated, and you should observe an increase in solubility.

-

Alkalinization: Alternatively, prepare a dilute basic solution (e.g., 0.1 M NaOH). Add this solution dropwise to your suspension. As the pH rises, the phenolic hydroxyl group will deprotonate, which should also lead to increased solubility.

Step 2: Gentle Heating

In conjunction with pH adjustment, gentle heating (e.g., to 30-40°C) can help to increase the rate of dissolution. However, be cautious, as prolonged heating at high or low pH could potentially lead to hydrolysis of the methyl ester. Studies on similar amino acid esters have shown that they are more stable at acidic pH compared to basic pH[11][12].

Step 3: Sonication

If the compound is still not fully dissolved, sonication can be a powerful tool.

-

Mechanism: Sonication uses high-frequency sound waves to create microbubbles in the solvent. The rapid formation and collapse of these bubbles (a process called cavitation) generates mechanical energy that can break apart solid particles, increasing their surface area and accelerating dissolution[13][14][15].

-

Procedure: Place your sample vial in a bath sonicator for short intervals (e.g., 1-5 minutes) and visually inspect for dissolution. Be aware that sonication can cause some heating of the sample[16].

Q5: I have dissolved the compound by adjusting the pH, but it precipitates out over time. Why is this happening and how can I prevent it?

A5: This is a common issue, particularly when the pH of the solution shifts back towards the compound's isoelectric point (pI).

-

Cause: The most likely reason for precipitation is a change in pH. This can happen if the solution is not adequately buffered or if it absorbs atmospheric carbon dioxide (which is acidic) over time, causing a slight decrease in the pH of a basic solution.

-

Solution: Use a Buffer: Instead of just adjusting the pH with a strong acid or base, dissolve your compound in a prepared buffer solution. A buffer will resist changes in pH, maintaining the compound in its soluble, ionized form[17][18][19][20].

-

For maintaining solubility at low pH , consider using a citrate or acetate buffer.

-

For maintaining solubility at high pH , a phosphate or borate buffer would be appropriate.

-

The choice of buffer should have a pKa within approximately one pH unit of your desired final pH for optimal buffering capacity[17].

Caption: A workflow for troubleshooting solubility issues.

Q6: I need to dissolve the compound in a mixed organic/aqueous system. What is the best approach?

A6: When working with mixed solvent systems, a systematic approach is key.

Step 1: Start with the Organic Solvent

First, try to dissolve the compound in a small amount of a pure, water-miscible organic solvent in which it is likely to have good solubility. Based on its structure, good starting points would be:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol or Methanol

Step 2: Gradual Addition of Aqueous Phase

Once the compound is fully dissolved in the organic solvent, slowly add your aqueous phase (water or buffer) to the organic solution while stirring vigorously. This technique, sometimes referred to as "solvent blending," helps to avoid localized high concentrations of the poor solvent (water), which can cause the compound to precipitate[9].

Step 3: Observe for Precipitation

Continue adding the aqueous phase until you reach your desired final solvent ratio. If you observe any cloudiness or precipitation, you may have exceeded the solubility limit in that particular solvent mixture. In this case, you will need to either increase the proportion of the organic cosolvent or try a different cosolvent system.

Experimental Protocols

Protocol 1: Preparation of Buffered Solutions for Solubility Studies

This protocol provides a general method for preparing 100 mL of a 0.1 M phosphate buffer at pH 7.4.

Materials:

-

Sodium phosphate monobasic (NaH2PO4)

-

Sodium phosphate dibasic (Na2HPO4)

-

Deionized water

-

pH meter

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate Required Masses:

-

To create a 0.1 M phosphate buffer, you will prepare stock solutions of the acidic (monobasic) and basic (dibasic) components. For a target pH of 7.4 (pKa of H2PO4- is ~7.2), you will need a specific ratio of the two.

-

A common method is to prepare 0.1 M solutions of each and then mix them.

-

0.1 M NaH2PO4: Dissolve the appropriate mass of sodium phosphate monobasic in deionized water to make 100 mL.

-

0.1 M Na2HPO4: Dissolve the appropriate mass of sodium phosphate dibasic in deionized water to make 100 mL.

-

-

Mixing:

-

Start with a volume of the 0.1 M NaH2PO4 solution (e.g., 50 mL).

-

Place the solution on a magnetic stirrer and place a calibrated pH probe into the solution.

-

Slowly add the 0.1 M Na2HPO4 solution while monitoring the pH.

-

Continue adding the dibasic solution until the pH meter reads 7.4.

-

-

Final Volume Adjustment:

-

Carefully transfer the buffered solution to a 100 mL volumetric flask.

-

Add deionized water to bring the final volume to the 100 mL mark.

-

Mix thoroughly.

-

Protocol 2: Systematic Cosolvent Screening

This protocol outlines a method for quickly screening the solubility of your compound in various cosolvent systems.

Materials:

-

Methyl 3-amino-4-hydroxy-5-methoxybenzoate

-

A selection of water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol)

-

Deionized water or a chosen buffer

-

Small glass vials (e.g., 2 mL)

-

Vortex mixer

Procedure:

-

Weigh the Compound: Accurately weigh a small, consistent amount of your compound into several vials (e.g., 1 mg).

-

Initial Solvent Addition:

-

To the first set of vials, add a small, fixed volume of each pure organic solvent (e.g., 100 µL). Vortex each vial for 30 seconds and visually inspect for complete dissolution. This will give you an idea of the compound's solubility in the pure organic solvents.

-

-

Aqueous Titration:

-

For the vials where the compound dissolved in the pure organic solvent, begin adding your aqueous phase (water or buffer) in small, incremental volumes (e.g., 10 µL at a time).

-

After each addition, vortex the vial thoroughly and observe for any signs of precipitation (cloudiness).

-

Record the total volume of the aqueous phase added just before precipitation occurs. This will give you an approximate solubility limit for each cosolvent mixture.

-

-

Data Comparison: Compare the results across the different cosolvents to determine which one allows for the highest proportion of the aqueous phase while keeping your compound in solution.

| Solvent System | Qualitative Solubility | Notes |

| Water (neutral) | Poor | Expected to be poorly soluble due to hydrophobic character. |

| Aqueous Acid (pH < 4) | Good | Protonation of the amino group increases solubility. |

| Aqueous Base (pH > 9) | Good | Deprotonation of the hydroxyl group increases solubility. |

| Ethanol | Soluble | A common organic solvent, good for many organic molecules. |

| DMSO | Highly Soluble | A strong aprotic solvent, often a good choice for initial dissolution. |

| Methanol | Soluble | Similar to ethanol. |

Table 1: A qualitative guide to the expected solubility of Methyl 3-amino-4-hydroxy-5-methoxybenzoate in common laboratory solvents.

Protocol 3: Using a Bath Sonicator to Enhance Dissolution

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Equipment:

-

Bath sonicator

-

Vial containing your compound suspended in the chosen solvent system

-

A rack or holder to keep the vial suspended in the water bath

Procedure:

-

Prepare the Sonicator: Ensure the water bath of the sonicator is filled to the recommended level with deionized water. If necessary, degas the water by running the sonicator for a few minutes before use.

-

Position the Sample: Place your vial in a holder so that it is partially submerged in the water bath but not touching the bottom of the tank. The water level inside and outside the vial should be approximately the same.

-

Sonication: Turn on the sonicator. For initial attempts, use short sonication times of 1-2 minutes.

-

Inspect the Sample: After the initial sonication, turn off the unit, remove your vial, and visually inspect for dissolution. If the solid is still present, you can gently vortex the sample and return it to the sonicator for another short interval.

-

Monitor Temperature: Be aware that prolonged sonication can heat your sample. If your compound is temperature-sensitive, use short bursts of sonication and allow the sample to cool between cycles, or use a sonicator with a cooling system.

-

Repeat as Necessary: Continue this process of short sonication intervals followed by inspection until the compound is fully dissolved or it becomes clear that sonication alone is insufficient.

References

-

Preparation of Buffer Solutions: Techniques and Considerations. (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]

- Carbó-Dorca, R., & Besalú, E. (2010). QSPR Prediction of pKa for Benzoic Acids in Different Solvents.

- Tavani, C., et al. (2022). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 27(19), 6285.

- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1386-1393.

-

From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. (2023, May 15). Envirostar. Retrieved February 12, 2026, from [Link]

-

Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasonics. Retrieved February 12, 2026, from [Link]

-

Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

-

Lab tip: use a bath sonicator to help dissolve solids. (2022, March 22). The Bumbling Biochemist. YouTube. [Link]

- Method for preparing buffer solutions for in vitro drug solubility testing. (2021).

-

The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. (n.d.). Pearson. Retrieved February 12, 2026, from [Link]

-

Buffer Preparation. (n.d.). BiochemiCalc. Retrieved February 12, 2026, from [Link]

- Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2012). The Journal of Organic Chemistry, 77(17), 7439-7449.

-

Preparing Buffer Solutions. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]

- Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). Molecular Pharmaceutics, 9(12), 3511-3522.

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). PMC. [Link]

- High Throughput Sonication: Evaluation for Compound Solubilization. (2002).

-

Cosolvent. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

- pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. (n.d.). University of Kentucky.

- Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2002).

- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2009).

-

Different state of protonation for amino acids at different pH values. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Impact of aromatic residues on the intrinsic disorder and transitional behaviour of model IDPs. (2021). PMC. [Link]

- Co-solvency. (2020). World Journal of Pharmaceutical Research, 9(5), 1234-1245.

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

-

Methyl 3-amino-4-hydroxybenzoate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Methyl 3-amino-5-methoxybenzoate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

- Dimethyl Sulfoxide (DMSO)

-

Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). American Elements. Retrieved February 12, 2026, from [Link]

- Process for the preparation of aromatic methyl methoxycarboxylates. (1995).

Sources

- 1. Compound methyl 3-amino-4-hydroxy-5-methoxybenzoate - Chemdiv [chemdiv.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]

- 8. Cosolvent - Wikipedia [en.wikipedia.org]

- 9. wisdomlib.org [wisdomlib.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]

- 14. hielscher.com [hielscher.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 19. biochemicalc.nuim.ie [biochemicalc.nuim.ie]

- 20. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Technical Support Center: Purification of Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 3-amino-4-hydroxy-5-methoxybenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering colored impurities in their samples. Our goal is to equip you with the scientific rationale and practical steps needed to obtain a high-purity product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the origin and nature of colored impurities in Methyl 3-amino-4-hydroxy-5-methoxybenzoate.

Q1: Why is my freshly synthesized or stored sample of Methyl 3-amino-4-hydroxy-5-methoxybenzoate showing a pink, brown, or dark purple discoloration?

The discoloration is almost certainly due to the oxidation of the compound itself. The chemical structure contains both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group on the same benzene ring. This "aminophenol" moiety is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, light, trace metal ions, or a non-neutral pH.[1][2][3] Commercially available aminophenols are often impure for this very reason, exhibiting colors ranging from yellow-brown to pink-purple.[1]

Q2: What is the chemical nature of these colored impurities?

The colored impurities are typically highly conjugated polymeric structures formed from the initial oxidation product. The oxidation process converts the aminophenol into a reactive quinone-imine intermediate.[4][5] This intermediate can then react with other molecules of the parent compound, leading to dimers, trimers, and eventually larger, intensely colored polymeric materials.[1][4][5] The extended system of double bonds in these molecules absorbs visible light, resulting in the observed color.

Q3: What specific experimental or storage conditions can accelerate color formation?

Several factors can hasten the degradation and color change of your product:

-

Exposure to Air: Atmospheric oxygen is the primary oxidant.

-

Exposure to Light: UV light can provide the energy to initiate oxidation reactions.[3]

-

Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[3]

-

Basic pH: Deprotonation of the phenolic hydroxyl group makes the ring more electron-rich and thus more susceptible to oxidation.

-

Presence of Metal Contaminants: Trace metals (like iron or copper) from spatulas, reaction vessels, or reagents can catalyze oxidation.

Q4: How can I minimize color formation during handling and long-term storage?

To preserve the integrity of your compound, we recommend the following best practices:

-

Use an Inert Atmosphere: Handle the material under nitrogen or argon whenever possible, especially when in solution.

-

Protect from Light: Store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil.

-

Refrigerate: Store the material in a cool, dark place, such as a refrigerator or freezer, to slow the rate of degradation.

-

Use High-Purity Solvents: Ensure solvents are degassed and free from peroxides or metal impurities.

Part 2: Troubleshooting and Method Selection Workflow

If your sample is already colored, a purification step is necessary. The choice of method depends on the level of impurity. This workflow will guide you to the most appropriate technique.

Caption: Decision workflow for selecting a purification method.

Part 3: Detailed Purification Protocols

This section provides step-by-step instructions for the most effective purification techniques.

Method 1: Recrystallization

Principle: This is the first method of choice for lightly colored solids. It relies on the difference in solubility between your desired compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Protocol:

-

Solvent Selection: Test the solubility of a small amount of your compound in various solvents (see Table 1) to find a suitable system. An ideal single solvent dissolves the compound when heated but yields crystals upon cooling. A solvent pair (one in which the compound is soluble, one in which it is not) is also very effective.

-

Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stir and heat gently.

-

Hot Filtration (if necessary): If there are insoluble impurities (like dust or highly polymerized material), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white solid.

Table 1: Suggested Recrystallization Solvents

| Solvent System | Rationale & Use Case | Cautions |

| Methanol or Ethanol | The compound is likely soluble in hot alcohols and less soluble when cold. A good starting point. | Ensure anhydrous grade if water-sensitivity is a concern. |

| Ethanol / Water | A powerful solvent pair. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool. | Adding too much water will cause the product to "oil out" instead of crystallizing. |

| Ethyl Acetate / Hexanes | Another excellent solvent pair for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy. | Both solvents are highly flammable. Work in a well-ventilated fume hood. |

Method 2: Activated Carbon (Charcoal) Treatment

Principle: Activated carbon, or charcoal, has an extremely high surface area composed of nonpolar carbon.[6] It effectively adsorbs large, flat, highly conjugated molecules—the exact type responsible for the color—while having a lower affinity for your smaller, more polar target compound.[7][8] This technique is typically integrated into the recrystallization protocol.

Step-by-Step Protocol:

-

Follow steps 1 and 2 of the Recrystallization protocol.

-

Charcoal Addition: Once the compound is fully dissolved in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Caution: Adding charcoal to a boiling or superheated solution can cause violent frothing.[6]

-

Stir and Heat: Swirl the flask and gently heat for 2-5 minutes. Prolonged heating or using too much charcoal can lead to the adsorption of your desired product, significantly reducing your yield.[6]

-

Hot Gravity Filtration: Quickly filter the hot solution through fluted filter paper to remove the activated carbon. The filtrate should now be colorless or significantly less colored.

-

Proceed with Crystallization: Continue with steps 4-7 of the Recrystallization protocol.

Caption: Workflow for decolorization using activated carbon.

Method 3: Column Chromatography

Principle: This is the most powerful purification technique for separating compounds with different polarities.[9] It is ideal for samples that are heavily discolored or when recrystallization fails. The mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent (the mobile phase) is used to move the compounds down the column at different rates based on their affinity for the stationary phase.[10]

Step-by-Step Protocol:

-

Stationary Phase Selection: For this polar compound, standard flash-grade silica gel (SiO₂) is the recommended stationary phase.[9][10]

-

Mobile Phase (Eluent) Selection:

-

Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.

-

Spot your crude material on a TLC plate and develop it in different solvent mixtures (see Table 2).

-

The ideal eluent system will give your desired product an Rf value of ~0.3-0.4, with good separation from impurities (which will likely be highly polar and remain at the baseline or nonpolar and run at the solvent front).

-

-

Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent. Ensure there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column. The colored impurities should bind strongly to the top of the silica, while your product travels down.

-

Fraction Collection: Collect the eluting solvent in a series of test tubes.

-

Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, colorless compound.

Table 2: Suggested Starting Eluent Systems for TLC Analysis

| Solvent System | Polarity | Comments |

| Hexanes / Ethyl Acetate | Low to High | Start with a low polarity mixture (e.g., 4:1 Hex/EtOAc) and gradually increase the proportion of the more polar Ethyl Acetate. |

| Dichloromethane / Methanol | Moderate to High | A good choice for highly polar compounds. Start with 1-2% Methanol in Dichloromethane and increase the methanol percentage as needed. |

References

-

Wada, K., & Minamisono, T. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and bioengineering, 45(4), 304–309. [Link]

-

Carbotecnia. (n.d.). Decolorization with Activated Carbon. Retrieved February 12, 2026, from [Link]

-

Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved February 12, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Decolorizing carbon. Retrieved February 12, 2026, from [Link]

-

Huamei Carbon. (2024). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved February 12, 2026, from [Link]

-

Science Madness Discussion Board. (2010). Strange purple compound when oxidizing p-aminophenol. Retrieved February 12, 2026, from [Link]

- Lingo, S. P. (1956). U.S. Patent No. 2,744,938. U.S.

-

Ibrahim, M., & Abd-Alghafour, N. M. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 11(18), 543. [Link]

-

de Souza, J. B., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]

-

Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved February 12, 2026, from [Link]

-

Husain, Q. (2006). Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases. Journal of Scientific & Industrial Research, 65, 893-907. [Link]

-

JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved February 12, 2026, from [Link]

-

de Souza, J. B., et al. (2000). Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products. Electrochimica Acta, 45(22-23), 3863-3871. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 12, 2026, from [Link]

-

Imperial College London. (2009). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved February 12, 2026, from [Link]

-

Ajanta Food Colours. (2023). Troubleshooting Common Colour Issues During Production. Retrieved February 12, 2026, from [Link]

-

Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-542. [Link]

Sources

- 1. chemcess.com [chemcess.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. ajantacolours.com [ajantacolours.com]

- 4. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Decolorizing carbon [sites.pitt.edu]

- 7. carbotecnia.info [carbotecnia.info]

- 8. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]

- 9. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

Validation & Comparative

Technical Comparison Guide: Optimizing Mass Spectrometry Identification of Methyl 3-amino-4-hydroxy-5-methoxybenzoate

Topic: Mass Spectrometry Fragmentation of Methyl 3-amino-4-hydroxy-5-methoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-4-hydroxy-5-methoxybenzoate (MW 197.19 g/mol ) is a critical pharmacophore often utilized as an intermediate in the synthesis of heterocyclic kinase inhibitors and bioactive alkaloids. Its structural integrity—defined by the specific arrangement of amino, hydroxyl, and methoxy substituents on the benzoate core—is pivotal for downstream efficacy.

This guide compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization (EI-MS) for the structural elucidation of this compound. While EI provides a "fingerprint" suitable for library matching of raw materials, ESI-MS/MS offers superior sensitivity and specificity for identifying this moiety within complex biological matrices or impurity profiles.

Quick Comparison: EI vs. ESI Performance

| Feature | Electron Ionization (EI) | ESI-MS/MS (Collision Induced Dissociation) |

| Ionization Mode | Hard (70 eV) | Soft (Protonation [M+H]⁺) |

| Primary Ion | M⁺• (m/z 197) | [M+H]⁺ (m/z 198) |

| Fragmentation | Spontaneous, extensive in source | Controlled, post-source (Collision Cell) |

| Key Application | Raw material purity, GC-MS analysis | Metabolite ID, Impurity profiling in LC-MS |

| Structural Insight | Distinguishes isomers via "Ortho Effects" | High sensitivity for trace detection |

Deep Dive: Fragmentation Mechanics & Pathways

To accurately identify Methyl 3-amino-4-hydroxy-5-methoxybenzoate, researchers must understand the causality behind its fragmentation. Unlike simple benzoates, the presence of electron-donating groups (-NH₂, -OH, -OCH₃) significantly stabilizes the aromatic core, influencing the fragmentation hierarchy.

The "Hard" Approach: Electron Ionization (EI)

In EI (70 eV), the molecular ion (M⁺•, m/z 197) is formed but possesses high internal energy. The fragmentation is driven by radical site initiation.

-

Primary Pathway (α-Cleavage): The ester bond is the most labile. The radical cation initiates α-cleavage, expelling a methoxy radical (•OCH3, 31 Da) to form the stable benzoyl cation (m/z 166).

-

Secondary Pathway (Decarbonylation): The resulting m/z 166 ion eliminates carbon monoxide (CO, 28 Da) to contract the ring or form a phenyl cation species at m/z 138.

-

Isomer Differentiation: Crucially, this molecule lacks substituents ortho to the ester group (positions 2 and 6 are protons). This distinguishes it from salicylate derivatives (e.g., methyl 2-hydroxybenzoate), which would exhibit a prominent "ortho effect" (loss of methanol, M-32) in EI. The absence of a dominant [M-32]⁺• peak in EI is a diagnostic negative marker for this specific isomer.

The "Soft" Approach: ESI-MS/MS (Recommended)

For drug development, ESI is the gold standard. The basic amine group (-NH₂) readily accepts a proton, creating a stable [M+H]⁺ precursor at m/z 198.

-

Mechanism: Fragmentation is induced via Collision Induced Dissociation (CID).

-

Pathway A (Methanol Loss): Despite lacking an ortho-hydroxyl to the ester, the protonated ester can still undergo neutral loss of methanol (CH₃OH, 32 Da) via a 4-membered transition state or proton transfer from the protonated amine, yielding the acylium ion at m/z 166.

-

Pathway B (Ammonia Loss): The amino group can be eliminated as neutral ammonia (NH₃, 17 Da), yielding m/z 181. This is less favored than ester cleavage due to the resonance stability of the aniline-like system.

-

Pathway C (Radical Loss - Rare): Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is generally suppressed in even-electron ESI spectra but may appear at high collision energies (m/z 183).

Visualization of Signaling Pathways (ESI-MS/MS)

The following diagram maps the logical flow of fragmentation for the [M+H]⁺ ion in an ESI-MS/MS experiment. This "tree" serves as a self-validating system: if you do not observe the m/z 166

Figure 1: ESI-MS/MS fragmentation tree for Methyl 3-amino-4-hydroxy-5-methoxybenzoate ([M+H]+ m/z 198).

Experimental Protocol: LC-MS/MS Identification

To replicate these results, follow this standardized protocol. This workflow is designed to maximize the detection of the diagnostic m/z 166 and m/z 138 ions.

Materials & Reagents

-

Standard: Methyl 3-amino-4-hydroxy-5-methoxybenzoate (>98% purity).[]

-

Solvents: LC-MS grade Methanol, Water, Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

-

Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Rationale: Acid ensures full protonation of the amine for ESI+.

-

-

LC Parameters:

-

Flow Rate: 0.3 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes (A: Water + 0.1% FA; B: MeOH + 0.1% FA).

-

Injection: 2 µL.

-

-

MS Source Settings (ESI+):

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Nebulizer: 35 psi.

-

Scan Mode: Product Ion Scan (Target m/z 198).

-

-

Collision Energy Ramp (Critical Step):

-

Perform a "breakdown curve" experiment by ramping Collision Energy (CE) from 10 eV to 40 eV.

-

10-15 eV: Observe survival of parent [M+H]⁺ (198).

-

20-25 eV: Optimal generation of Base Peak m/z 166 (Acylium).

-

35+ eV: Appearance of secondary fragment m/z 138 and m/z 123.

-

Data Validation Checklist

Comparative Analysis: Diagnostic Specificity

The table below summarizes how to distinguish Methyl 3-amino-4-hydroxy-5-methoxybenzoate from its common structural isomers using the data generated above.

| Compound / Isomer | Key Diagnostic Feature (ESI+) | Mechanism |

| Target Molecule | Base Peak m/z 166 (Loss of MeOH) | Ester cleavage dominant; no ortho-effect facilitation. |

| Methyl 2-hydroxy isomer | Prominent m/z 180 (Loss of H₂O) | Ortho Effect: 2-OH attacks ester carbonyl, eliminating water. |

| Acid Derivative (Hydrolysis) | Precursor m/z 184 | Hydrolysis of methyl ester to free acid shifts parent mass -14 Da. |

| Demethylated Analog | Precursor m/z 184 | Loss of methyl from methoxy group shifts parent mass -14 Da. |

Expert Insight: The absence of the [M-18]⁺ peak is the most reliable "negative control" to confirm the ester is not ortho to the hydroxyl group, validating the 3,4,5-substitution pattern.

References

-

National Institutes of Health (NIH). “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available at: [Link]

-

Royal Society of Chemistry (RSC). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Available at: [Link][2][3][4]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid and fragmentation patterns. Available at: [Link]

-

mzCloud. 3-Amino-5-methoxybenzoic acid mass spectral data. Available at: [Link]

Sources

- 2. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.